molecular formula C21H27N3O3S B4365698 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365698
M. Wt: 401.5 g/mol
InChI Key: DZQTVBNMSBSQRW-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both aromatic and hydrazinecarbothioamide functional groups.

Properties

IUPAC Name

1-[[2-(3,4-diethoxyphenyl)acetyl]amino]-3-(2,3-dimethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-5-26-18-11-10-16(12-19(18)27-6-2)13-20(25)23-24-21(28)22-17-9-7-8-14(3)15(17)4/h7-12H,5-6,13H2,1-4H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQTVBNMSBSQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC(=C2C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common method starts with the preparation of the 3,4-diethoxyphenylacetyl chloride, which is then reacted with N-(2,3-dimethylphenyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has a similar structure but with different substituents on the aromatic ring.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another structurally related compound with different functional groups.

Uniqueness

2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2,3-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

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